molecular formula C16H15FN4O2 B12177327 8-fluoro-4-oxo-N-[1-(propan-2-yl)-1H-pyrazol-5-yl]-1,4-dihydroquinoline-3-carboxamide

8-fluoro-4-oxo-N-[1-(propan-2-yl)-1H-pyrazol-5-yl]-1,4-dihydroquinoline-3-carboxamide

Cat. No.: B12177327
M. Wt: 314.31 g/mol
InChI Key: SKKLGFLUPSFBDI-UHFFFAOYSA-N
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Description

8-fluoro-4-oxo-N-[1-(propan-2-yl)-1H-pyrazol-5-yl]-1,4-dihydroquinoline-3-carboxamide is a synthetic compound that belongs to the class of fluoroquinolones. These compounds are known for their broad-spectrum antibacterial properties. The unique structure of this compound, which includes a fluorine atom, a pyrazole ring, and a quinoline core, contributes to its potent biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-fluoro-4-oxo-N-[1-(propan-2-yl)-1H-pyrazol-5-yl]-1,4-dihydroquinoline-3-carboxamide typically involves multiple steps. One common method starts with the preparation of the quinoline core, followed by the introduction of the fluorine atom and the pyrazole ring. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF). The final step involves the formation of the carboxamide group through an amide coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and is typically achieved through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

8-fluoro-4-oxo-N-[1-(propan-2-yl)-1H-pyrazol-5-yl]-1,4-dihydroquinoline-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce hydroxyl derivatives .

Scientific Research Applications

8-fluoro-4-oxo-N-[1-(propan-2-yl)-1H-pyrazol-5-yl]-1,4-dihydroquinoline-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its antibacterial properties and potential use in treating bacterial infections.

    Medicine: Investigated for its potential as an antibacterial agent in clinical settings.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals

Mechanism of Action

The compound exerts its effects primarily by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription in bacteria. This inhibition leads to the disruption of bacterial DNA processes, ultimately causing cell death. The presence of the fluorine atom enhances the compound’s ability to penetrate bacterial cells and bind to its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-fluoro-4-oxo-N-[1-(propan-2-yl)-1H-pyrazol-5-yl]-1,4-dihydroquinoline-3-carboxamide is unique due to its specific substituents, which may confer distinct pharmacokinetic properties and antibacterial spectrum compared to other fluoroquinolones .

Properties

Molecular Formula

C16H15FN4O2

Molecular Weight

314.31 g/mol

IUPAC Name

8-fluoro-4-oxo-N-(2-propan-2-ylpyrazol-3-yl)-1H-quinoline-3-carboxamide

InChI

InChI=1S/C16H15FN4O2/c1-9(2)21-13(6-7-19-21)20-16(23)11-8-18-14-10(15(11)22)4-3-5-12(14)17/h3-9H,1-2H3,(H,18,22)(H,20,23)

InChI Key

SKKLGFLUPSFBDI-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=CC=N1)NC(=O)C2=CNC3=C(C2=O)C=CC=C3F

Origin of Product

United States

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